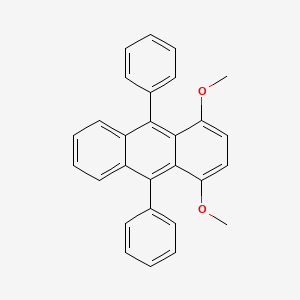
9,9'-Methanediyldi-1,2,3,4-tetrahydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene is a chemical compound known for its unique structure and properties It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methanediyl bridge connecting two tetrahydrophenanthrene units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + 2\text{H}2 \rightarrow \text{C}{14}\text{H}_{14} ]
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated phenanthrene derivatives.
Applications De Recherche Scientifique
9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene has found applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying polycyclic aromatic hydrocarbon metabolism.
Industry: Utilized in the production of advanced materials and as a component in certain chemical processes.
Mécanisme D'action
The mechanism of action of 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene involves its interaction with various molecular targets. In biological systems, it can undergo metabolic activation to form reactive intermediates that interact with cellular components. The pathways involved include:
Metabolic Activation: Conversion to diol epoxides by cytochrome P450 enzymes.
Molecular Targets: Interaction with DNA and proteins, potentially leading to mutagenic effects.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydrophenanthrene: A simpler derivative with similar structural features.
Phenanthrene: The parent compound from which 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene is derived.
9,10-Dihydrophenanthrene: Another hydrogenated derivative with distinct properties.
Uniqueness: 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene is unique due to the presence of the methanediyl bridge, which imparts distinct chemical and physical properties compared to its simpler counterparts
Propriétés
Numéro CAS |
5472-33-3 |
|---|---|
Formule moléculaire |
C29H28 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
9-(1,2,3,4-tetrahydrophenanthren-9-ylmethyl)-1,2,3,4-tetrahydrophenanthrene |
InChI |
InChI=1S/C29H28/c1-3-11-24-20(9-1)17-22(26-13-5-7-15-28(24)26)19-23-18-21-10-2-4-12-25(21)29-16-8-6-14-27(23)29/h5-8,13-18H,1-4,9-12,19H2 |
Clé InChI |
DGNIDEIGYVKXQG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=C(C3=CC=CC=C23)CC4=CC5=C(CCCC5)C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
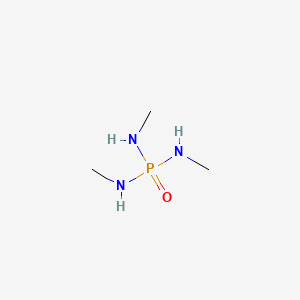

![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)

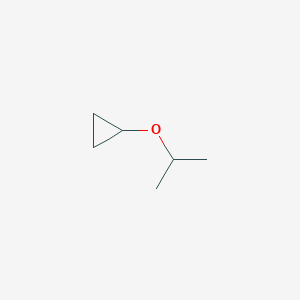

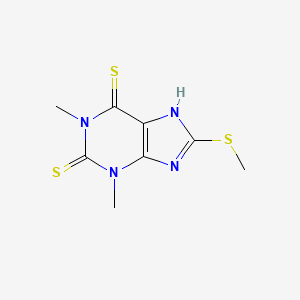
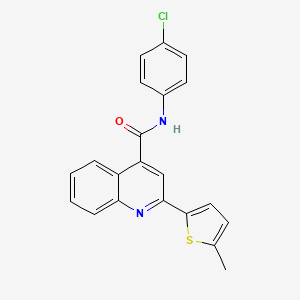
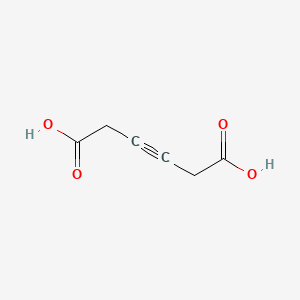
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)


